molecular formula C23H17ClO5 B11677259 7-[(3-chlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one

7-[(3-chlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B11677259
M. Wt: 408.8 g/mol
InChI Key: ZQUJKRZEDQBSJV-UHFFFAOYSA-N
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Description

7-[(3-CHLOROPHENYL)METHOXY]-3-(4-METHOXYPHENOXY)-4H-CHROMEN-4-ONE is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-CHLOROPHENYL)METHOXY]-3-(4-METHOXYPHENOXY)-4H-CHROMEN-4-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 4-methoxyphenol.

    Etherification: The first step involves the etherification of 3-chlorophenol with a suitable alkylating agent to form 3-chlorophenylmethoxy derivative.

    Coupling Reaction: The 3-chlorophenylmethoxy derivative is then coupled with 4-methoxyphenol under basic conditions to form the desired product.

    Cyclization: The final step involves the cyclization of the intermediate product to form the chromen-4-one core structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(3-CHLOROPHENYL)METHOXY]-3-(4-METHOXYPHENOXY)-4H-CHROMEN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-[(3-CHLOROPHENYL)METHOXY]-3-(4-METHOXYPHENOXY)-4H-CHROMEN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacology: It is investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its use in the development of novel materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 7-[(3-CHLOROPHENYL)METHOXY]-3-(4-METHOXYPHENOXY)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
  • 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
  • 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one

Uniqueness

7-[(3-CHLOROPHENYL)METHOXY]-3-(4-METHOXYPHENOXY)-4H-CHROMEN-4-ONE is unique due to the presence of both 3-chlorophenyl and 4-methoxyphenoxy groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C23H17ClO5

Molecular Weight

408.8 g/mol

IUPAC Name

7-[(3-chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one

InChI

InChI=1S/C23H17ClO5/c1-26-17-5-7-18(8-6-17)29-22-14-28-21-12-19(9-10-20(21)23(22)25)27-13-15-3-2-4-16(24)11-15/h2-12,14H,13H2,1H3

InChI Key

ZQUJKRZEDQBSJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)Cl

Origin of Product

United States

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